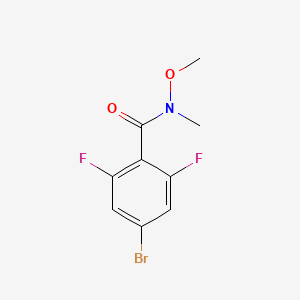

4-Bromo-2,6-difluoro-N-methoxy-N-methylbenzamide

Description

4-Bromo-2,6-difluoro-N-methoxy-N-methylbenzamide (CAS pending) is a halogenated benzamide derivative characterized by a bromine atom at the para position (C4), fluorine atoms at the ortho positions (C2 and C6), and a unique N-methoxy-N-methylamide substituent. This compound is of interest in medicinal and agrochemical research due to its structural versatility, which allows for modifications targeting enzyme inhibition or receptor binding. Its synthesis typically involves coupling a bromo-difluorobenzoyl chloride with N-methoxy-N-methylamine under Schotten-Baumann conditions .

Properties

IUPAC Name |

4-bromo-2,6-difluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF2NO2/c1-13(15-2)9(14)8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQXXMDKCXEKOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=C(C=C1F)Br)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Bromo-2,6-difluoro-N-methoxy-N-methylbenzamide typically involves the reaction of 4-bromo-2,6-difluoroaniline with methoxy and methylating agents under specific reaction conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4-Bromo-2,6-difluoro-N-methoxy-N-methylbenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, organolithium reagents, and solvents like tetrahydrofuran and dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used but can include substituted benzamides, biaryl compounds, and various functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2,6-difluoro-N-methoxy-N-methylbenzamide has garnered attention for its potential applications in drug development:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, making it a candidate for anticancer therapies. Similar benzamide derivatives have shown efficacy in targeting pathways like PI3K/AKT, which are critical in malignancy progression .

- Biological Activity : Studies indicate that modifications to similar compounds can enhance anticancer properties through targeted inhibition of critical proteins such as p-AKT and Bcl-2 while upregulating tumor suppressors like PTEN and Bax .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : Its unique structure allows it to be a precursor for more complex organic molecules, facilitating the development of new materials with specific properties .

Material Science

In material science, 4-Bromo-2,6-difluoro-N-methoxy-N-methylbenzamide can be used to develop new polymers and coatings with tailored properties due to its chemical characteristics .

Case Study 1: Anticancer Properties

Research has demonstrated that benzamide derivatives similar to 4-Bromo-2,6-difluoro-N-methoxy-N-methylbenzamide exhibit significant anticancer activity. For instance, studies on flavonoid-based amides revealed enhanced anticancer properties through targeted inhibition of the PI3K/AKT pathway .

Case Study 2: Enzyme Inhibition Mechanism

Another investigation focused on the enzyme inhibition capabilities of similar benzamide compounds. The study highlighted how these compounds could inhibit dihydrofolate reductase (DHFR), crucial for cancer cell survival . This dual mechanism suggests potential for developing effective cancer treatment strategies.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-difluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Effects: The 2,6-difluoro substitution in the target compound enhances electrophilicity at the carbonyl group compared to non-fluorinated analogs like 4-bromo-N-(3,5-dimethoxyphenyl)benzamide .

- Solubility : The N-methoxy-N-methylamide group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to N-aryl benzamides, which often require harsh conditions for dissolution .

- Biological Activity : Derivatives with electron-deficient aromatic rings (e.g., nitro or trifluoromethyl groups) exhibit stronger enzyme inhibition, while methoxy-substituted analogs show moderate cytotoxicity .

Spectroscopic and Crystallographic Data

- 13C NMR : The target compound’s carbonyl carbon resonates at δ ~166 ppm, consistent with N-alkylamide derivatives, whereas N-aryl benzamides (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) show downfield shifts (δ ~168–170 ppm) due to conjugation with electron-withdrawing aryl groups .

- Crystal Packing : Unlike 4-bromo-N-(2-nitrophenyl)benzamide, which forms hydrogen-bonded dimers via amide N–H···O interactions, the target compound’s N-methoxy-N-methyl group disrupts intermolecular H-bonding, leading to less ordered crystal structures .

Biological Activity

4-Bromo-2,6-difluoro-N-methoxy-N-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Bromo-2,6-difluoro-N-methoxy-N-methylbenzamide can be represented as follows:

This compound features a bromine atom and two fluorine atoms attached to a benzene ring, alongside a methoxy and methyl group linked to an amide functional group. These substitutions are essential for its biological activity.

Pharmacological Activity

Research indicates that 4-Bromo-2,6-difluoro-N-methoxy-N-methylbenzamide exhibits various pharmacological effects, primarily through its interaction with specific biological pathways.

1. Anti-inflammatory Activity

Studies have shown that this compound can inhibit pro-inflammatory cytokines. Its mechanism involves the modulation of the IL-17 pathway, which is crucial in inflammatory diseases such as psoriasis and rheumatoid arthritis. Inhibition of IL-17A has been documented to reduce inflammation in animal models .

2. Anticancer Properties

The compound has been evaluated for its anticancer effects. It demonstrates selective inhibition of certain kinases involved in cancer cell proliferation. For instance, it has been noted to reverse the transformed phenotype of cancer cells in vitro, suggesting potential utility in cancer therapy .

3. Neuroprotective Effects

Preliminary studies indicate that 4-Bromo-2,6-difluoro-N-methoxy-N-methylbenzamide may exert neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells. This could have implications for treating neurodegenerative diseases .

Case Studies

Several case studies have highlighted the biological activity of 4-Bromo-2,6-difluoro-N-methoxy-N-methylbenzamide:

- Case Study 1 : In a murine model of psoriasis, administration of this compound led to a significant reduction in skin lesions and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of immune cells in treated animals .

- Case Study 2 : In vitro studies using human cancer cell lines demonstrated that treatment with 4-Bromo-2,6-difluoro-N-methoxy-N-methylbenzamide resulted in reduced cell viability and induced apoptosis through caspase activation pathways .

Research Findings Summary Table

| Activity | Mechanism | Model/System | Outcome |

|---|---|---|---|

| Anti-inflammatory | IL-17 inhibition | Murine psoriasis model | Reduced inflammation and skin lesions |

| Anticancer | Kinase inhibition | Human cancer cell lines | Decreased cell viability; induced apoptosis |

| Neuroprotective | Reduction of oxidative stress | Neuronal cell cultures | Increased cell survival under stress conditions |

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Coupling Agent | DMT-MM | 70-85% |

| Solvent | Acetonitrile | 80% |

| Temperature | 25°C (room temperature) | 75% |

(Advanced) How do substituent electronic effects influence the reactivity of 4-Bromo-2,6-difluoro-N-methoxy-N-methylbenzamide in cross-coupling reactions?

Answer:

The bromine atom at the 4-position acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution (SNAr), while the fluorine atoms at 2,6-positions provide steric hindrance and moderate electronic effects. Comparative studies with analogs (e.g., 4-Bromo-2-fluoro-N-methylbenzamide) show:

- Hammett parameters : The σpara value of Br (-0.26) enhances electrophilicity at the 4-position, favoring Suzuki-Miyaura couplings .

- Steric effects : The methoxy and methyl groups on the amide nitrogen reduce rotational freedom, impacting regioselectivity in Pd-catalyzed reactions.

Methodological Tip : Use DFT calculations (e.g., B3LYP/6-31G*) to predict reactive sites and validate with experimental kinetic studies.

(Basic) What spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks at m/z 294.0 (calculated for C₁₀H₉BrF₂NO₂).

- X-ray Crystallography : SHELXL refinement (via Olex2) resolves halogen bonding patterns, with Br···O interactions (~3.0 Å) stabilizing the crystal lattice .

(Advanced) What challenges arise in crystallographic analysis of halogen-rich benzamides, and how can SHELX software address them?

Answer:

Challenges :

- Heavy atom effects : Bromine’s high electron density causes absorption errors. Use SADABS for absorption correction.

- Disorder : Fluorine atoms may exhibit positional disorder. Apply ISOR restraints in SHELXL to refine anisotropic displacement parameters .

Methodological Tip : For twinned crystals (common in halogenated compounds), use the TWIN/BASF commands in SHELXL to model twin domains.

(Basic) What are the potential biological targets for this compound, and how can activity assays be designed?

Answer:

- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays. The bromine atom may occupy hydrophobic pockets .

- Receptor binding : Radioligand displacement assays (e.g., for GABAₐ receptors) can quantify affinity. Fluorine’s electronegativity enhances hydrogen bonding .

Q. Table 2: Example Assay Conditions

| Target | Assay Type | IC₅₀ Range |

|---|---|---|

| EGFR Kinase | Fluorescence Polarization | 1–10 µM |

| GABAₐ | Radioligand Binding | 50–200 nM |

(Advanced) How can discrepancies between computational predictions and experimental NMR data be resolved?

Answer:

Discrepancies often arise from solvent effects or conformational averaging. Strategies include:

- Solvent modeling : Use COSMO-RS in Gaussian to simulate solvent shifts in DMSO-d₆ or CDCl₃.

- Dynamic effects : Perform VT-NMR (variable temperature) to identify rotameric equilibria affecting chemical shifts .

(Basic) What best practices ensure purity and stability during storage?

Answer:

- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Storage : Store at -20°C in amber vials under argon to prevent hydrolysis of the methoxy group .

(Advanced) What strategies enable synthesis of isotopically labeled derivatives for mechanistic studies?

Answer:

- ¹³C/¹⁵N labeling : Use ¹³C-enriched benzoic acid precursors or ¹⁵N-methoxyamine in coupling reactions.

- Deuterium incorporation : H/D exchange at aromatic positions via Pd/C catalysis in D₂O .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.